4(4Tertbutylphenoxy)6morpholino 2,1,3benzoxadiazole
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Overview
Description
4-(TERT-BUTYL)PHENYL (6-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL) ETHER is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a morpholino-substituted benzoxadiazole moiety. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)PHENYL (6-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL) ETHER typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 4-(TERT-BUTYL)PHENYL (6-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL) ETHER.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)PHENYL (6-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL) ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-(TERT-BUTYL)PHENYL (6-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL) ETHER has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)PHENYL (6-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL) ETHER involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(TERT-BUTYL)PHENYL (6-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL) ETHER: Unique due to its combination of tert-butyl, phenyl, morpholino, and benzoxadiazole groups.
4-(TERT-BUTYL)PHENYL (6-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL) ETHER Derivatives: Variants with different substituents on the phenyl or benzoxadiazole rings.
Uniqueness
The uniqueness of 4-(TERT-BUTYL)PHENYL (6-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL) ETHER lies in its structural complexity and versatility
Properties
Molecular Formula |
C20H23N3O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(4-tert-butylphenoxy)-6-morpholin-4-yl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C20H23N3O3/c1-20(2,3)14-4-6-16(7-5-14)25-18-13-15(23-8-10-24-11-9-23)12-17-19(18)22-26-21-17/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
TUMUKKCEHWGEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=CC3=NON=C23)N4CCOCC4 |
Origin of Product |
United States |
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